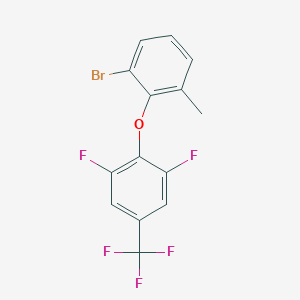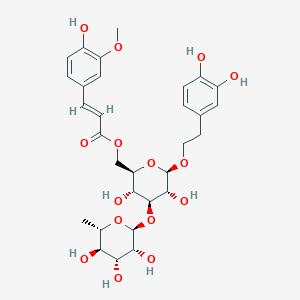
Plantainoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plantainoside C is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its antioxidant properties and potential therapeutic applications. This compound is structurally related to other phenylethanoid glycosides such as plantainoside D and plantainoside B, which are also known for their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of plantainoside C typically involves the extraction and purification from plant sources. One common method involves the use of macroporous resin and high-speed counter-current chromatography (HSCCC). The crude extracts are first enriched using D101 macroporous resin, followed by purification using HSCCC with a two-phase solvent system consisting of ethyl acetate, n-butanol, methanol, and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plants such as Chirita longgangensis. The process includes macroporous resin enrichment and HSCCC purification to obtain high-purity this compound. The use of semi-preparative high-performance liquid chromatography (HPLC) can further enhance the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Plantainoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying the chemical behavior of phenylethanoid glycosides.
Biology: Plantainoside C exhibits antioxidant properties, making it valuable in research related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and cardioprotective effects.
Industry: this compound is used in the development of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
Plantainoside C exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of IκB kinase (IKK), which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, thereby reducing the activation of NF-κB and subsequent expression of pro-inflammatory genes .
Comparación Con Compuestos Similares
Similar Compounds
Plantainoside C is structurally similar to other phenylethanoid glycosides, including:
- Plantainoside D
- Plantainoside B
- Calcedarioside B
- Calcedarioside A
Uniqueness
Compared to its analogs, this compound has unique structural features that contribute to its distinct biological activities. For instance, its specific glycosidic linkages and hydroxylation patterns may enhance its antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C30H38O15 |
|---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H38O15/c1-14-23(35)25(37)26(38)30(43-14)45-28-24(36)21(13-42-22(34)8-5-15-4-7-18(32)20(12-15)40-2)44-29(27(28)39)41-10-9-16-3-6-17(31)19(33)11-16/h3-8,11-12,14,21,23-33,35-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |
Clave InChI |
OFNCUIXPAFLTJZ-PYQKQGIYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
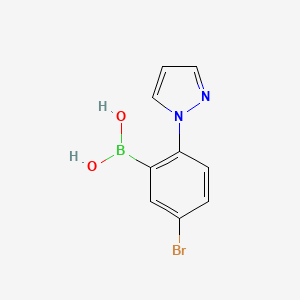
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
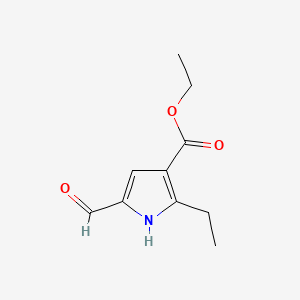

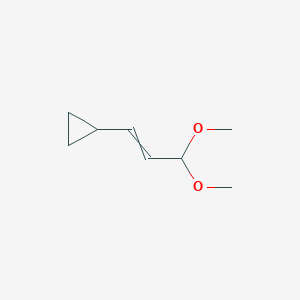
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
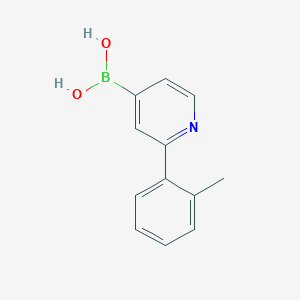

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)
